N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVZEFNOYIDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, identified by its CAS number 1058231-99-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse pharmacological properties. The presence of the thioacetyl group and the acetamidophenyl moiety further enhances its potential bioactivity.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against a range of bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 31d | Micrococcus luteus, MRSA, S. aureus | 1–8 μg/mL |
| 31b | A. flavus, C. albicans | 0.5–4 μg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines:
These results indicate that modifications in the chemical structure can lead to enhanced anticancer activity, suggesting that this compound may also possess similar properties.
The biological activity of this compound is likely attributed to its ability to interfere with cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through caspase activation and inhibition of kinase pathways such as ERK1/2 .
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds:
- Study on Antimicrobial Properties : A study screened various triazole derivatives for their antimicrobial efficacy against resistant strains. The results indicated that certain substitutions significantly enhanced activity against E. coli and Pseudomonas aeruginosa .
- Anticancer Efficacy : Another study focused on the anticancer properties of thiadiazole derivatives showed that specific modifications could increase cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin .
Comparison with Similar Compounds
Structural Comparison
The triazolo[4,5-d]pyrimidine core is a shared feature among several analogs, but substituents vary significantly, influencing physicochemical and biological properties:
Key Observations :
- The 3-ethyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., benzyl in 9b or tert-butyl in vicasinabinum) .
- The thioacetamide linker provides flexibility and sulfur-mediated interactions, contrasting with rigid acrylamide (7d) or benzoxazole (9b) linkers .
Pharmacological Activity
- Target Compound : Likely targets kinase or epigenetic enzymes due to triazolo-pyrimidine’s affinity for ATP-binding pockets .
- 9b and 9d () : Demonstrated inhibitory activity against Bona-fide epigenetic targets (e.g., EZH2/HDACs), attributed to benzoxazole-thioether motifs .
- vicasinabinum () : Proposed for viral infections, leveraging pyrrolidin-ol and tetrazole groups for solubility and target engagement .
- 4a (): Quinoxaline-based analogs show antimicrobial activity, linked to chlorophenyl and hydroxypyrimidine substituents .
Physicochemical Properties
Trends :
- Bulky aryl groups (e.g., quinoxaline in 4a) increase melting points but reduce solubility .
- Polar substituents (e.g., morpholinomethyl in 9e) enhance solubility despite lower melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
